molecular formula C9H15N3O2 B2996066 tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS No. 786684-63-7

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Cat. No. B2996066
CAS RN: 786684-63-7
M. Wt: 197.238
InChI Key: FCEYZRUTRMWATR-UHFFFAOYSA-N
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Description

“tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS number 786684-63-7 . It is available in powder form .


Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is represented by the InChI code 1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 . The molecular weight of the compound is 197.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” include a storage temperature at room temperature . The compound is available in powder form .

Scientific Research Applications

Synthesis and Intermediates

The chemical tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate plays a critical role in the synthesis of various compounds and intermediates, showcasing its versatility and utility in organic chemistry. For example, it serves as an essential intermediate in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, highlighting its application in the development of compounds with potential pharmacological activities (Iminov et al., 2015). Similarly, it is instrumental in the efficient one-pot synthesis of 2-amino-4H-pyrans, which are important due to their biological activities and use as intermediates in organic synthesis (Zonouzi et al., 2006).

Catalysis and Ligand Development

Furthermore, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used in the development of ligands and catalysts. For instance, it contributes to the creation of alkylzinc complexes with both achiral and chiral monoanionic N,N,O heteroscorpionate ligands, showcasing its role in the advancement of organometallic chemistry and potential applications in catalysis (Hegelmann et al., 2003). Additionally, it is involved in the synthesis of novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which are explored as catalysts for hydrogenation reactions, indicating its contribution to the development of new catalytic systems (Amenuvor et al., 2016).

Biological Activity and Drug Development

Its utility extends to the synthesis of compounds with potential biological activities. For example, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is crucial in the synthesis of mTOR targeted PROTAC molecule PRO1, highlighting its importance in the development of targeted therapies (Zhang et al., 2022). This demonstrates its relevance in medicinal chemistry, offering pathways for the creation of novel therapeutic agents.

Environmental and Green Chemistry

In addition to its applications in synthesis, catalysis, and drug development, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is involved in studies focused on green chemistry. A noteworthy example includes the development of green approaches toward the protection of secondary amine in pyrazole nuclei, where the compound contributes to the synthesis of anticancer compounds through environmentally friendly methods (Anonymous, 2020).

Safety and Hazards

The safety information for “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” includes several hazard statements: H303, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl 2-(4-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEYZRUTRMWATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate

CAS RN

786684-63-7
Record name tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 g, 4.40 mmol) and 10% palladium on carbon (0.100 g) in methanol (20 ml) were stirred under an atmosphere of hydrogen for 2 hours and then the mixture was filtered through Celite and the filtrate evaporated to give tert-butyl (4-amino-1H-pyrazol-1-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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